molecular formula C14H15ClN2O4S B4005229 1-[3-(4-Chlorophenyl)sulfanylpropyl]imidazole;oxalic acid

1-[3-(4-Chlorophenyl)sulfanylpropyl]imidazole;oxalic acid

Cat. No.: B4005229
M. Wt: 342.8 g/mol
InChI Key: FGUXWIYFIXLQOT-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)sulfanylpropyl]imidazole;oxalic acid is a compound that combines the structural features of an imidazole ring and a chlorophenyl group linked via a sulfanylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)sulfanylpropyl]imidazole typically involves the reaction of 4-chlorothiophenol with 3-bromopropylimidazole under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the bromoalkane to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)sulfanylpropyl]imidazole undergoes various chemical reactions including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitro compounds.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitro-substituted imidazoles.

Scientific Research Applications

1-[3-(4-Chlorophenyl)sulfanylpropyl]imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)sulfanylpropyl]imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, thereby inhibiting their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: Shares the chlorophenyl group but differs in the core structure.

    3-(4-Chlorophenyl)propionic acid: Contains the chlorophenyl group but lacks the imidazole ring.

    4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-triazine: Contains a similar sulfanylpropyl chain but differs in the heterocyclic core.

Uniqueness

1-[3-(4-Chlorophenyl)sulfanylpropyl]imidazole is unique due to the combination of the imidazole ring and the chlorophenyl group linked via a sulfanylpropyl chain. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfanylpropyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S.C2H2O4/c13-11-2-4-12(5-3-11)16-9-1-7-15-8-6-14-10-15;3-1(4)2(5)6/h2-6,8,10H,1,7,9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUXWIYFIXLQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCN2C=CN=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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